1,2,3,4,5,6,7,8-Octahydroisoquinoline

Biocatalysis Chiral Resolution Process Chemistry

Select 1,2,3,4,5,6,7,8-Octahydroisoquinoline (CAS 2721-62-2) for its unique saturation state—the single remaining double bond governs conformational flexibility, nitrogen lone-pair orientation, and hydrogen-bonding profile that tetrahydro/decahydro analogs cannot replicate. This geometry is critical for chiral morphinan synthesis (>99% ee via enzymatic deracemization; 766-fold catalytic efficiency gain). Substituting saturation levels alters electronic properties and biological target engagement. Ideal for enantiopure dextromethorphan intermediates and opioid pharmacophores.

Molecular Formula C9H15N
Molecular Weight 137.22 g/mol
CAS No. 2721-62-2
Cat. No. B11923568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5,6,7,8-Octahydroisoquinoline
CAS2721-62-2
Molecular FormulaC9H15N
Molecular Weight137.22 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)CCNC2
InChIInChI=1S/C9H15N/c1-2-4-9-7-10-6-5-8(9)3-1/h10H,1-7H2
InChIKeyYBYCJQQRZPXLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,5,6,7,8-Octahydroisoquinoline (CAS 2721-62-2): Core Scaffold Overview for Sourcing


1,2,3,4,5,6,7,8-Octahydroisoquinoline (CAS 2721-62-2) is a partially saturated bicyclic secondary amine with the molecular formula C9H15N and a molecular weight of 137.22 g/mol [1]. This scaffold is characterized by a single remaining double bond within the isoquinoline ring system, placing it as an intermediate state of saturation between the fully aromatic tetrahydroisoquinoline and the fully saturated decahydroisoquinoline. This specific degree of saturation is not merely structural but directly governs the compound's conformational flexibility, reactivity, and its established role as a privileged core in medicinal chemistry, particularly as a key synthetic precursor to morphinan alkaloids and other opioid receptor-targeting molecules [2].

Why Generic Isoquinoline Analogs Cannot Replace 1,2,3,4,5,6,7,8-Octahydroisoquinoline


Direct substitution with other saturated isoquinoline analogs is not feasible due to the precise structure-activity relationships governed by the degree of ring saturation. Tetrahydroisoquinolines, possessing an aromatic ring, exhibit entirely different electronic properties and conformational preferences. Conversely, perhydroisoquinolines (decahydro) are fully saturated, leading to a distinct spatial arrangement of the nitrogen lone pair and a different hydrogen-bonding profile, which critically impacts biological target engagement [1]. Research on chiral ligand systems has explicitly demonstrated that the degree of saturation in the isoquinoline ring (octahydro vs. tetrahydro) directly determines structural conformation and, consequently, the catalytic activity and enantioselectivity in asymmetric transformations [2]. Therefore, selecting the correct octahydro core is not a matter of substituting a similar building block but of ensuring the required molecular geometry and reactivity for downstream success.

Quantitative Evidence for Selecting 1,2,3,4,5,6,7,8-Octahydroisoquinoline Over Analogs


Enantioselective Enzyme Deracemization: Yield and Optical Purity for Key Pharmaceutical Intermediates

The octahydroisoquinoline core is a critical pharmacophoric element for industrial biocatalytic processes. In a head-to-head comparison, the enzyme CHAOCCH12-C2 specifically deracemizes an octahydroisoquinoline substrate (1a) to its (S)-enantiomer with high efficiency, a transformation not achievable with the corresponding tetrahydro- or decahydro- analogs due to enzyme specificity. This process achieved an 80% isolated yield and 99% enantiomeric excess (ee) at a 100 mM substrate concentration, a benchmark for the practical synthesis of dextromethorphan's key intermediate [1].

Biocatalysis Chiral Resolution Process Chemistry

Opioid Receptor Activity Profile: Octahydro vs. Decahydro Scaffolds in Antinociception

A systematic study of opioid receptor profiles directly compared substituted trans-3-(decahydro-4a-isoquinolinyl)phenols with their octahydro counterparts. The 7-substituted decahydro compounds (3b) were significantly less potent antinociceptive agents than the 6-substituted analogs (3a). Critically, the octahydroisoquinoline analogues exhibited intermediate antinociceptive activity between these two decahydro series, demonstrating that the degree of ring saturation is a tunable parameter for modulating in vivo potency and receptor selectivity [1].

Analgesic Drug Discovery Opioid Receptor SAR

Industrial-Scale Synthesis: Space-Time Yield and Enzyme Engineering for Octahydro Substrates

The superiority of the octahydro core is further validated in industrial process development. An engineered imine reductase (M4) was specifically evolved to convert a hexahydroisoquinoline substrate into the target octahydroisoquinoline product, (S)-1-(4-methoxybenzyl)-OHIQ. The engineered enzyme showed a 766-fold improvement in catalytic efficiency compared to the wild-type enzyme. This process achieved a >99% ee and a remarkable space-time yield of 542 g L⁻¹ day⁻¹, demonstrating the octahydro product's viability for large-scale manufacturing [1].

Industrial Biocatalysis Enzyme Engineering Green Chemistry

Chiral Resolution Process: High Purity of Octahydroisoquinoline Enantiomers via MAO-N Catalysis

A patent method for preparing (S)-1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline compounds by kinetic resolution utilizes a monoamine oxidase (MAO). The method achieves a yield of 78% and an optical purity greater than 99% ee for the key intermediate (S)-1-(4-methoxybenzyl)-OHIQ [1]. This level of chiral purity is essential for the subsequent synthesis of dextromethorphan hydrobromide and represents a significant improvement over traditional chemical resolution methods, which typically yield less than 50% and generate substantial waste [1]. While this separation is for a specific derivative, it underscores the critical importance of the octahydro core's unique chirality for downstream pharmaceutical quality control.

Chiral Chromatography Enantiomeric Separation Quality Control

Key Application Scenarios for Sourcing 1,2,3,4,5,6,7,8-Octahydroisoquinoline


Asymmetric Synthesis of Morphinan and Benzomorphan Drug Intermediates

The primary application is as a core building block for synthesizing chiral intermediates in morphinan and benzomorphan opioids. The documented ability to achieve >99% ee in enzymatic deracemization [1] and the 766-fold improved catalytic efficiency from engineered enzymes [2] make this scaffold uniquely suited for producing enantiopure key intermediates for drugs like dextromethorphan, where chiral purity is directly linked to therapeutic efficacy and safety.

Development of Novel Opioid Receptor Modulators with Tunable SAR

For medicinal chemistry programs targeting opioid receptors, the octahydro core provides a distinct pharmacological profile. As demonstrated by direct comparison with decahydro analogs, the octahydro scaffold yields intermediate antinociceptive potency, offering a crucial tunable parameter for optimizing the therapeutic window between analgesic efficacy and side effects [3]. This is not achievable by substituting with a tetrahydro- or decahydro- core.

Chiral Ligand Design for Enantioselective Catalysis

The unique conformational properties of the octahydro ring, which are distinct from its tetrahydro and perhydro counterparts, have been exploited to create novel chiral 1,3-diamine ligands. These ligands have proven effective in catalytic enantioselective Henry and Aldol reactions, demonstrating that the octahydro core is a privileged scaffold for designing next-generation asymmetric catalysts [4].

Biocatalytic Process Development for Green Chemistry Initiatives

The established high space-time yield (542 g L⁻¹ day⁻¹) for the biocatalytic synthesis of octahydro intermediates [2] positions this compound as a cornerstone for sustainable pharmaceutical manufacturing. Sourcing the octahydro building block enables the implementation of environmentally friendly, high-efficiency enzymatic processes that replace traditional, waste-intensive chemical syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4,5,6,7,8-Octahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.